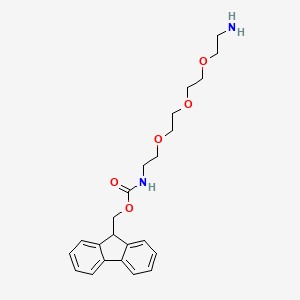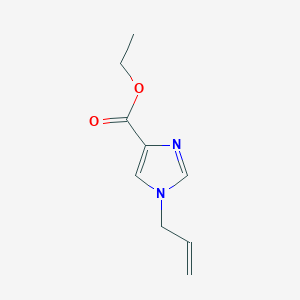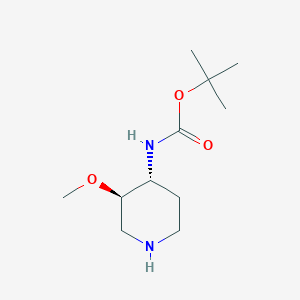![molecular formula C16H25NO B3166081 4-[2-(3-Phenylpropoxy)ethyl]piperidine CAS No. 907159-15-3](/img/structure/B3166081.png)
4-[2-(3-Phenylpropoxy)ethyl]piperidine
Vue d'ensemble
Description
4-[2-(3-Phenylpropoxy)ethyl]piperidine (4-PPEP) is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid that is soluble in water. 4-PPEP is primarily used in scientific research as a synthetic reagent, as it can be used in a variety of organic synthesis reactions. It is also used in the study of biochemical and physiological processes, as it has been shown to interact with certain enzymes and receptors in the body.
Applications De Recherche Scientifique
4-[2-(3-Phenylpropoxy)ethyl]piperidine has been used in a variety of scientific research applications. It has been used in the study of enzyme and receptor interactions, as it has been shown to interact with certain enzymes and receptors in the body. It has also been used in the study of drug metabolism and pharmacokinetics, as it has been shown to interact with certain drugs and their metabolites. Additionally, this compound has been used in the study of signal transduction pathways, as it has been shown to interact with certain proteins involved in signal transduction.
Mécanisme D'action
The precise mechanism of action of 4-[2-(3-Phenylpropoxy)ethyl]piperidine is not yet fully understood. However, it is known that this compound interacts with certain enzymes and receptors in the body, which leads to changes in the activity of these proteins. It is believed that these interactions may lead to changes in the regulation of various biochemical and physiological processes. Additionally, this compound has been shown to interact with certain drugs and their metabolites, which may lead to changes in the metabolism and pharmacokinetics of these drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, which may lead to changes in the regulation of various biochemical and physiological processes. Additionally, this compound has been shown to interact with certain drugs and their metabolites, which may lead to changes in the metabolism and pharmacokinetics of these drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(3-Phenylpropoxy)ethyl]piperidine in laboratory experiments include its low toxicity, its availability in a variety of forms, and its ability to interact with certain enzymes and receptors in the body. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.
Orientations Futures
There are a number of potential future directions for the use of 4-[2-(3-Phenylpropoxy)ethyl]piperidine in scientific research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound on various enzymes and receptors in the body. Additionally, further research could be conducted to better understand the interactions of this compound with certain drugs and their metabolites. Finally, further research could be conducted to explore the potential use of this compound as a therapeutic agent for various diseases and conditions.
Propriétés
IUPAC Name |
4-[2-(3-phenylpropoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-5-15(6-3-1)7-4-13-18-14-10-16-8-11-17-12-9-16/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAORFPJNKAXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)



![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)


